molecular formula C14H16O4S2 B14198203 Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate CAS No. 921594-78-7

Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate

Cat. No.: B14198203
CAS No.: 921594-78-7
M. Wt: 312.4 g/mol
InChI Key: KVXPXXGAXFILHL-UHFFFAOYSA-N
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Description

Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate is an organic compound that belongs to the class of thioesters. This compound is characterized by the presence of a benzenecarbothioyl group attached to a propanedioate moiety via a sulfanyl linkage. It is a versatile compound with significant applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(benzenecarbothioyl)sulfanyl]propanedioate typically involves the reaction of diethyl propanedioate with benzenecarbothioyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the sulfanyl group of the benzenecarbothioyl chloride displaces the ethoxy group of the diethyl propanedioate, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of diethyl [(benzenecarbothioyl)sulfanyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A similar compound with a propanedioate moiety but lacking the benzenecarbothioyl group.

    Diethyl sulfide: Contains a sulfanyl group but lacks the propanedioate and benzenecarbothioyl groups.

Uniqueness

Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate is unique due to the presence of both the benzenecarbothioyl and propanedioate groups, which confer distinct chemical and biological properties

Properties

CAS No.

921594-78-7

Molecular Formula

C14H16O4S2

Molecular Weight

312.4 g/mol

IUPAC Name

diethyl 2-(benzenecarbonothioylsulfanyl)propanedioate

InChI

InChI=1S/C14H16O4S2/c1-3-17-12(15)11(13(16)18-4-2)20-14(19)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

KVXPXXGAXFILHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)SC(=S)C1=CC=CC=C1

Origin of Product

United States

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